2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a prop-2-yn-1-yloxy group at position 4. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction between 2,6-dimethyl-4-hydroxybenzaldehyde and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be targeted for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds that can be used in biological assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the methyl groups at positions 2 and 6.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but the prop-2-yn-1-yloxy group is at position 2 instead of 4.
4-(Prop-2-yn-1-yloxy)benzoic acid: Similar structure but the aldehyde group is oxidized to a carboxylic acid
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,6-dimethyl-4-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h1,6-8H,5H2,2-3H3 |
InChI Key |
QVEJDARSJVJKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCC#C |
Origin of Product |
United States |
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